molecular formula C11H11NOS B13853512 1-(2-Phenylthiazol-4-yl)ethanol

1-(2-Phenylthiazol-4-yl)ethanol

Cat. No.: B13853512
M. Wt: 205.28 g/mol
InChI Key: PUZXFMNARNVTEK-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.gov Its prevalence in numerous biologically active compounds, including FDA-approved drugs, underscores its importance. nih.gov Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.gov This wide-ranging activity is attributed to the ability of the thiazole ring to engage in various biological interactions, acting on multiple targets. nih.gov The structural rigidity and electronic properties of the thiazole nucleus make it an ideal building block for the design of new therapeutic agents. nih.gov Researchers continue to explore synthetic modifications of the thiazole core to enhance potency, selectivity, and pharmacokinetic profiles. nih.gov

Strategic Relevance of Substituted Ethanol (B145695) Moieties in Molecular Design

The incorporation of a substituted ethanol group, and specifically its hydroxyl (-OH) functional group, is a critical consideration in molecular design. The hydroxyl group can profoundly influence a molecule's physicochemical and pharmacological properties. It is a key player in forming hydrogen bonds, which can lead to stronger and more specific interactions with biological targets like enzymes and receptors.

Current Research Landscape of 1-(2-Phenylthiazol-4-yl)ethanol and Related Structural Analogues

A comprehensive review of the scientific literature indicates that this compound (CAS Number: 41029-90-7) primarily serves as a valuable chemical intermediate in the synthesis of more complex molecules. dss.go.th There is a notable lack of publicly available research detailing the specific biological evaluation of this compound on its own. Its utility is demonstrated in its use as a building block for creating a variety of thiazole derivatives.

The research focus in this area is on the synthesis and biological screening of structural analogues of this compound. These studies often involve modifying the core structure to explore structure-activity relationships (SAR). For instance, various derivatives of the 2-phenylthiazole (B155284) scaffold have been synthesized and evaluated for a range of biological activities.

Antimicrobial and Antifungal Activity: Several studies have focused on the antimicrobial and antifungal potential of compounds structurally related to this compound. For example, a series of thiazolyl-1,2,3-triazolyl-alcohol derivatives were synthesized and showed promising antifungal activity against Aspergillus niger and antibacterial activity against Staphylococcus albus. epa.gov Another study on N-(thiazol-2-yl)benzenesulfonamides, which incorporate the thiazole moiety, demonstrated that these compounds, when combined with a cell-penetrating peptide, exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org

Enzyme Inhibition: The 2-phenylthiazole core is also a feature in compounds designed as enzyme inhibitors. Derivatives have been synthesized and evaluated as inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease research. researchgate.net In one study, a [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone derivative showed significant butyrylcholinesterase inhibition. researchgate.net Additionally, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine (B1673888) 3-hydroxylase, an enzyme implicated in neuronal injury. nih.gov

Anticancer and Cytotoxic Activity: The cytotoxic potential of thiazole derivatives is another active area of research. Thiazolyl–catechol compounds have been evaluated for their effects on cancer cell lines, with some derivatives showing significant cytotoxic potency against human pulmonary malignant cells (A549). nih.gov

The data below summarizes the reported biological activities for some structural analogues of this compound.

Analogue ClassBiological Activity InvestigatedKey FindingsReference
Thiazolyl-1,2,3-triazolyl-alcoholsAntimicrobialPromising antifungal activity against A. niger and antibacterial activity against S. albus. epa.gov
N-(Thiazol-2-yl)benzenesulfonamidesAntibacterialPotent activity against Gram-negative and Gram-positive bacteria when complexed with octaarginine. rsc.org
Thiazolyl–Catechol CompoundsCytotoxicitySignificant cytotoxic effects on human pulmonary malignant cells (A549). nih.gov
2-Phenylthiazole DerivativesCholinesterase InhibitionA derivative showed potent butyrylcholinesterase inhibition with an IC50 value of 1.03 µM. researchgate.net
N-(4-Phenylthiazol-2-yl)benzenesulfonamidesKynurenine 3-Hydroxylase InhibitionIdentified high-affinity inhibitors with IC50 values as low as 19 nM. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C11H11NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

PUZXFMNARNVTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of 1 2 Phenylthiazol 4 Yl Ethanol

Classical and Contemporary Synthetic Routes to the 2-Phenylthiazole (B155284) Core

The construction of the 2-phenylthiazole scaffold is a cornerstone of many synthetic endeavors. This heterocyclic core is typically assembled through several key named reactions, with the Hantzsch and Cook-Heilbron syntheses being the most prominent classical methods. nih.govwikipedia.orgsynarchive.comencyclopedia.pub These have been supplemented by a variety of modern, often metal-catalyzed, approaches that offer improved yields, milder reaction conditions, and greater functional group tolerance. organic-chemistry.org

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com For the synthesis of 2-phenylthiazoles, this typically involves the reaction of a phenacyl halide with a suitable thioamide. nih.govsynarchive.com Modifications to this method, including the use of microwave irradiation, have been shown to accelerate the reaction and improve yields. nih.gov

The Cook-Heilbron thiazole synthesis provides a route to 5-aminothiazole derivatives through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. wikipedia.orgencyclopedia.pub While versatile, the Hantzsch synthesis is often more direct for accessing 2,4-disubstituted thiazoles without an amino group at the 5-position. wikipedia.org

Modern synthetic strategies have expanded the toolbox for thiazole synthesis. These include one-pot, three-component reactions and metal-catalyzed cross-coupling reactions, which allow for the efficient construction of highly functionalized thiazole derivatives. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems for Thiazole Formation

The efficiency and selectivity of thiazole synthesis are highly dependent on the reaction conditions and the catalyst system employed. For the classical Hantzsch synthesis, optimization often involves exploring different solvents, temperatures, and bases to maximize the yield and minimize side products. nih.govrsc.org Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often leading to cleaner product formation. nih.gov

The choice of catalyst is also crucial. While the Hantzsch synthesis can proceed without a catalyst, acidic or basic conditions are often employed to promote the reaction. rsc.org In some variations, iodine has been used as a catalyst in the condensation of acetophenone (B1666503) with thiourea (B124793) to form 2-amino-4-phenylthiazole. asianpubs.org For more contemporary methods, transition metal catalysts, such as palladium and copper, play a pivotal role in facilitating cross-coupling reactions to build the thiazole ring or to functionalize a pre-existing thiazole core. organic-chemistry.org

The regioselectivity of the Hantzsch synthesis, particularly with unsymmetrical thioureas, can be influenced by the reaction conditions. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles in neutral solvents, but under acidic conditions, a mixture of isomers can be formed. rsc.org

Table 1: Comparison of Synthetic Routes to the 2-Phenylthiazole Core

Synthetic Method Key Reactants Advantages Disadvantages Relevant Citations
Hantzsch Thiazole Synthesis α-Haloketone, Thioamide Well-established, versatile Can require harsh conditions nih.gov, synarchive.com, rsc.org
Cook-Heilbron Synthesis α-Aminonitrile, Dithioacid/CS2 Mild conditions, access to 5-aminothiazoles Less direct for 2,4-disubstituted thiazoles wikipedia.org, encyclopedia.pub
Microwave-Assisted Synthesis Varies (often Hantzsch reactants) Rapid reaction times, improved yields Requires specialized equipment nih.gov
Three-Component Reactions e.g., Ketone, Thiosemicarbazide, α-Bromoacetophenone One-pot efficiency, good yields Can lead to complex mixtures encyclopedia.pub, researchgate.net

Strategies for Introducing the Ethanol (B145695) Moiety

Once the 2-phenylthiazole core is established, the next critical step is the introduction of the 1-hydroxyethyl group at the 4-position of the thiazole ring. This is typically achieved through one of two primary strategies: the reduction of a corresponding ketone or the addition of a methyl group to an aldehyde.

The most common approach involves the synthesis of 4-acetyl-2-phenylthiazole, which can then be reduced to the desired alcohol. The synthesis of the ketone precursor can be accomplished through various acylation reactions on the 2-phenylthiazole ring. The subsequent reduction of the ketone to the secondary alcohol can be carried out using a variety of reducing agents, such as sodium borohydride. nih.gov

Alternatively, one can start with 2-phenylthiazole-4-carbaldehyde and introduce the methyl group via a Grignard reaction. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction of the aldehyde with methylmagnesium bromide, followed by an acidic workup, will yield the target 1-(2-phenylthiazol-4-yl)ethanol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This method offers a direct route to the alcohol from the corresponding aldehyde.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is paramount for its potential applications, particularly in the pharmaceutical industry. This can be accomplished through several methods, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of a racemic mixture.

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric catalysis offers an elegant and efficient way to directly synthesize one enantiomer of the target alcohol in excess. This is most commonly achieved through the asymmetric reduction of 4-acetyl-2-phenylthiazole using a chiral catalyst. A variety of chiral catalysts, often based on transition metals complexed with chiral ligands, can be employed for this purpose. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Another powerful strategy involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing this compound, a chiral auxiliary could be attached to the thiazole core, for example, through an ester or amide linkage. Subsequent reactions, such as the addition of a methyl group to a glyoxylate (B1226380) derivative, would proceed with high diastereoselectivity due to the influence of the chiral auxiliary. wikipedia.org The auxiliary can then be cleaved to afford the enantiomerically enriched alcohol. wikipedia.org

Resolution Techniques for Racemic this compound

In a typical enzymatic kinetic resolution, a racemic mixture of the alcohol is reacted with an acyl donor in the presence of a lipase. nih.gov The enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases such as Novozyme 435 are commonly used for this purpose. nih.gov The efficiency of the resolution is dependent on factors such as the choice of enzyme, solvent, acyl donor, and temperature. nih.gov

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, offers a powerful and sustainable approach to the production of chiral compounds like this compound. frontiersin.orgresearchgate.netentrechem.com This strategy leverages the high selectivity of enzymes for stereocontrolled transformations while utilizing efficient chemical reactions for the construction of the molecular backbone. nih.govnih.gov

A chemo-enzymatic route to this compound could involve the chemical synthesis of racemic this compound, followed by an enzymatic kinetic resolution as described previously. nih.gov Alternatively, a biocatalytic reduction of 4-acetyl-2-phenylthiazole using a ketoreductase enzyme could directly produce the enantiomerically pure alcohol. nih.gov These biocatalytic transformations are often carried out under mild conditions in aqueous media, reducing the environmental impact of the synthesis. nih.govnih.gov

Biocatalysis can also be employed in the earlier stages of the synthesis, for example, in the production of chiral building blocks that are later incorporated into the final molecule. nih.gov The use of whole-cell biocatalysts or isolated enzymes continues to grow as a key technology for the sustainable synthesis of complex chiral molecules. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Thiazole-Ethanol Compounds

The growing emphasis on sustainable practices in chemical synthesis has led to the increased application of green chemistry principles in the production of thiazole-ethanol compounds. bepls.comnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.govresearchgate.net The synthesis of this compound and related structures is progressively benefiting from these innovative and environmentally conscious approaches.

A significant focus of green chemistry in this area is the use of alternative and safer solvents. mdpi.com Traditionally, the synthesis of thiazole derivatives often relied on volatile and hazardous organic solvents. mdpi.com Modern methods, however, are exploring the use of greener alternatives such as water, ethanol, and deep eutectic solvents. mdpi.com Water, in particular, is an attractive solvent due to its non-toxic nature and abundance. researchgate.net Some syntheses of thiazole derivatives have been successfully carried out in aqueous media, sometimes facilitated by microwave irradiation to enhance reaction rates and yields. researchgate.net

The adoption of alternative energy sources is another key aspect of green synthetic strategies. Microwave-assisted synthesis and ultrasonic irradiation have emerged as powerful tools to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. bepls.commdpi.com These techniques have been successfully applied to the Hantzsch thiazole synthesis, a classic method for preparing this heterocyclic ring system. mdpi.com

Catalysis plays a pivotal role in greening the synthesis of thiazole-ethanols. The development and use of recyclable and reusable catalysts, such as silica-supported tungstosilisic acid, are at the forefront of this effort. mdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. mdpi.com Furthermore, biocatalysis, which employs enzymes or whole microorganisms, offers a highly selective and environmentally friendly route to chiral alcohols. magtech.com.cnrsc.org The asymmetric reduction of precursor ketones using biocatalysts can produce enantiomerically pure alcohols under mild reaction conditions, a significant advantage in pharmaceutical synthesis. magtech.com.cnnih.gov

The following table provides a comparative overview of traditional versus green synthetic approaches for thiazole derivatives:

Synthetic AspectTraditional ApproachGreen Chemistry ApproachKey Advantages
Solvents Volatile organic compounds (e.g., DMF, pyridine, nitrobenzene) mdpi.comWater, ethanol, deep eutectic solvents, solvent-free conditions bepls.commdpi.comReduced toxicity, improved safety, lower environmental impact.
Energy Conventional heating (reflux) semanticscholar.orgMicrowave irradiation, ultrasonic irradiation bepls.commdpi.comFaster reaction times, increased yields, energy efficiency.
Catalysis Homogeneous acid or base catalysts mdpi.comRecyclable heterogeneous catalysts (e.g., silica-supported acids), biocatalysts (enzymes, whole cells) mdpi.commagtech.com.cnCatalyst reusability, reduced waste, high stereoselectivity (biocatalysis).
Reaction Design Multi-step synthesesOne-pot, multi-component reactions bepls.commdpi.comIncreased efficiency, reduced waste, simplified procedures.

The continuous development and application of these green chemistry principles are crucial for the sustainable production of this compound and other valuable thiazole compounds, ensuring that their synthesis is not only efficient but also environmentally responsible.

Chemical Transformations and Derivative Design Based on 1 2 Phenylthiazol 4 Yl Ethanol

Functionalization of the Ethanol (B145695) Side Chain

The hydroxyl group and the adjacent carbon atom of the ethanol side chain are primary targets for functionalization, allowing for the introduction of various new chemical entities.

The secondary alcohol of 1-(2-phenylthiazol-4-yl)ethanol can be oxidized to its corresponding ketone, 1-(2-phenylthiazol-4-yl)ethanone. This transformation is a fundamental step in synthetic pathways, as the resulting ketone provides a reactive handle for further modifications. Photocatalytic oxidation represents one modern approach for such conversions. For instance, the selective oxidation of a similar β-O-4 model compound, 2-phenoxy-1-phenylethanol, to 2-phenoxy-1-phenylethanone has been achieved with high yield using a Cd-MOF/S/Ni–NiO composite material as a photocatalyst. rsc.org This ketone, 1-(2-phenylthiazol-4-yl)ethanone, is a key intermediate for creating more complex molecules. For example, it can undergo condensation reactions with various benzaldehydes to form (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives. nih.gov

Table 1: Oxidation Product of this compound

Starting Material Product Reaction Type
This compound 1-(2-Phenylthiazol-4-yl)ethanone Oxidation

The hydroxyl group of the ethanol side chain is amenable to etherification and esterification reactions. Esterification can be carried out by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of a catalyst. For example, related heterocyclic carboxylic acids have been successfully esterified with methanol (B129727) in the presence of sulfuric acid. nih.gov Similarly, ether derivatives can be synthesized, for instance, by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis). These reactions allow for the introduction of a wide array of lipophilic or functionalized groups, which can significantly alter the physicochemical properties of the parent molecule.

Modifications of the Phenyl Substituent

Altering the electronic properties and steric profile of the phenyl ring is a common strategy to modulate biological activity.

The phenyl ring of the 2-phenylthiazole (B155284) core can be readily substituted with various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This is often achieved by starting with a substituted benzoyl chloride or thiobenzamide (B147508) in the synthesis of the thiazole (B1198619) ring.

Research has shown the successful incorporation of various substituents. A patent for synthesizing 2-phenylbenzothiazole (B1203474) derivatives describes the use of substituted benzylamines to introduce groups like fluorine, chlorine, methoxy (B1213986), and methyl onto the phenyl ring. google.com Another study focused on 2-phenylthiazole-4-carboxamide (B13865131) derivatives, where methoxy groups were introduced onto the phenyl ring, leading to improved activity against certain cancer cell lines. nih.gov Similarly, the introduction of a para-nitro group, a strong EWG, on a phenylthiazole derivative demonstrated significant cytotoxic potency. nih.gov

Table 2: Examples of Substituted 2-Phenylthiazole Derivatives

Base Scaffold Substituent on Phenyl Ring Substituent Type Reference
2-Phenylbenzothiazole -F, -Cl Electron-Withdrawing google.com
2-Phenylbenzothiazole -OCH₃, -CH₃ Electron-Donating google.com
2-Phenylthiazole-4-carboxamide -OCH₃ Electron-Donating nih.gov
N-Phenyl-2-p-tolylthiazole-4-carboxamide -NO₂ Electron-Withdrawing nih.gov

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. cambridgemedchemconsulting.com The phenyl group of this compound can be replaced with other aromatic or non-aromatic rings.

Common bioisosteres for a phenyl ring include other aromatic heterocycles like pyridyl and thiophene (B33073) rings. cambridgemedchemconsulting.com For example, a series of aminothiazole-derived opioids were synthesized where a phenol (B47542) group was bioisosterically replaced by a 2-aminothiazole (B372263) group. nih.gov Non-aromatic scaffolds are also used; bicyclo[1.1.1]pentanes (BCPs) have been identified as valuable bioisosteric replacements for para-substituted phenyl rings. unipd.it This strategy aims to create novel molecules with potentially improved biological profiles by mimicking the spatial and electronic characteristics of the original phenyl group. cambridgemedchemconsulting.com

Table 3: Potential Bioisosteric Replacements for the Phenyl Group

Original Group Bioisosteric Replacement Reference
Phenyl Pyridyl cambridgemedchemconsulting.com
Phenyl Thiophene cambridgemedchemconsulting.com
Phenyl Bicyclo[1.1.1]pentane (BCP) unipd.it
Phenol 2-Aminothiazole nih.gov

Derivatization of the Thiazole Heterocycle

The thiazole ring itself offers opportunities for derivatization, although it is often a more synthetically challenging approach than modifying the side chain or the phenyl substituent. The synthesis of the thiazole ring itself, commonly through the Hantzsch thiazole synthesis, allows for the introduction of various substituents at different positions from the outset. bepls.comnih.gov

Once formed, the thiazole ring can undergo further reactions. For instance, 2-aminothiazole derivatives are versatile intermediates that can be acylated or can react with aldehydes to form Schiff bases. mdpi.com The thiazole ring can also be incorporated into more complex fused heterocyclic systems. For example, reactions of 2-aminothiazole can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov Furthermore, complex molecular structures can be built upon the thiazole core, such as attaching other heterocyclic rings like 1,2,3-triazoles to create novel hybrid molecules. nih.gov These modifications can lead to compounds with significantly different biological activities.

Substitution at Remaining Thiazole Positions (e.g., Position 5)

The C5 position of the thiazole ring in this compound is a prime site for electrophilic substitution, allowing for the introduction of various functional groups to modulate the molecule's properties. While direct substitution on the ethanol-bearing scaffold requires specific synthetic planning, analogous transformations on related thiazole systems demonstrate the chemical feasibility.

One common strategy involves the introduction of an aryl diazenyl group at the C5 position. For instance, the reaction of a 2-hydrazono-thiazole precursor with an appropriate aryl diazonium salt can lead to the formation of 5-(aryldiazenyl)thiazole derivatives. This has been demonstrated in the synthesis of compounds like 2-(4-(1-(2-(4-phenyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)-isoindoline-1,3-dione. rsc.org In this case, the thiazole ring is functionalized at both the 2- and 5-positions, showcasing the ring's capacity for multiple substitutions.

Another approach is the introduction of a hydrazono group, which can be further cyclized. For example, coupling with hydrazonoyl halides can yield 5-(2-arylhydrazono)-4-oxo-4,5-dihydrothiazole derivatives. rsc.org These reactions highlight that the C5 position is susceptible to attack by various electrophiles, enabling the synthesis of a diverse library of analogues.

Table 1: Examples of Substitution Patterns on the Thiazole Ring This table is illustrative of substitution possibilities on the thiazole core based on related structures.

PositionReagent/Reaction TypeResulting SubstituentReference Example
C5 Aryl Diazonium Salt-N=N-Ar (Aryldiazenyl)2-(4-(1-(2-(4-Phenyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)phenyl)-isoindoline-1,3-dione rsc.org
C5 Hydrazonoyl Halides=N-NH-Ar (Hydrazono)2-(4-(1-(2-(4-Oxo-5-(2-(p-tolyl)hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione rsc.org

Annulation Strategies for Fused Heterocyclic Systems

Annulation, or ring-forming, strategies applied to the this compound core can lead to the creation of rigid, fused polycyclic systems. These strategies often leverage reactive groups on the thiazole ring or its substituents to build additional rings, significantly increasing molecular complexity and exploring new chemical space.

One powerful method is the construction of pyranothiazole and thiazolo[4,5-b]pyridine (B1357651) systems. Starting from a suitably functionalized thiazole, reaction with arylidenemalononitrile can yield fused pyrano[2,3-d]thiazole derivatives. rsc.org Similarly, intramolecular cyclization can lead to the formation of the thiazolo[4,5-b]pyridine core. rsc.org

A more general approach involves metal-free double-annulation cascades. mdpi.com These one-pot procedures can assemble two new rings from simple precursors. For example, an acid-promoted condensation and intramolecular Prins reaction could theoretically be adapted for a derivative of this compound to create complex fused oxa- and aza-cycles. mdpi.com Another sophisticated method is a regioselective naphthoannulation strategy, which allows for the fusion of a newly formed naphthalene (B1677914) ring across two different heterocycles, a concept that could be applied to a thiazole-containing precursor to generate unique, rigid scaffolds. nih.govresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors

Fused SystemSynthetic StrategyPrecursor TypeReference
Pyrano[2,3-d]thiazole Reaction with arylidenemalononitrile2-Hydrazono-4-oxo-dihydrothiazole rsc.org
Thiazolo[4,5-b]pyridine Intramolecular cyclizationFunctionalized 5-aminothiazole rsc.org
Fused Bis-Heterocycles One-pot double-annulation cascadeEnyne/Arenyne alcohol and cyclic hemiaminal mdpi.com
Naphtho-fused Heterocycles Regioselective naphthoannulationHeterocyclic-substituted precursors nih.govresearchgate.net

Synthesis of Hybrid Molecules Incorporating Other Bioactive Scaffolds

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an excellent candidate for creating such hybrids, combining the known bioactivity of the thiazole nucleus with other important heterocyclic systems.

Triazole Hybrids : The 1,2,3-triazole ring is a popular partner for hybridization, often formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." A derivative of this compound could be converted to either an azide (B81097) or a terminal alkyne and reacted with a corresponding triazole precursor. This approach has been used to synthesize a wide array of thiazole-triazole hybrids. nih.govgoogle.comnih.gov For instance, the structurally related compound 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole has been reported, demonstrating the direct linkage of a phenylthiazole core to a triazole ring. nih.gov

Thiadiazole Hybrids : The 1,3,4-thiadiazole (B1197879) moiety can be incorporated by reacting a thiosemicarbazone derivative of a ketone with reagents like hydrazonoyl halides. nih.gov Starting from a ketone precursor to this compound, a thiosemicarbazone could be formed and subsequently cyclized to yield a thiazole-thiadiazole hybrid.

Pyrazole Hybrids : Pyrazole-thiazole hybrids are commonly synthesized. One route involves the reaction of a pyrazoline-N-thioamide with a phenacyl bromide, which forms the thiazole ring. nih.gov For example, compounds like 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized through the cyclocondensation of a pyrazole-carbothioamide with substituted phenacyl bromides. mdpi.com

Pyrrolidine (B122466) Hybrids : The pyrrolidine ring can be introduced through various synthetic pathways. A series of 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has been synthesized, linking a thiazole-phenyl scaffold to a pyrrolidinone ring.

Piperazine (B1678402) Hybrids : Piperazine is a common scaffold in medicinal chemistry. Thiazole-piperazine hybrids can be synthesized by reacting a 4-chloromethyl-thiazole derivative with piperazine, followed by further functionalization of the second piperazine nitrogen. mdpi.com This strategy allows for the creation of a diverse library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. mdpi.com Another approach involves reacting a thiosemicarbazone derived from a piperazine-containing benzaldehyde (B42025) with a 2-bromoacetophenone (B140003) to form the thiazole ring directly linked to the piperazine-phenyl moiety. nih.gov

Table 3: Overview of Hybrid Molecule Synthesis Strategies

Hybrid ScaffoldKey ReactionCommon PrecursorsReference
Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Thiazolyl-alkyne + Azido-scaffold (or vice versa)
Thiadiazole Cyclization of thiosemicarbazoneThiazolyl-ketone thiosemicarbazone + Hydrazonoyl halide nih.gov
Pyrazole CyclocondensationPyrazole-carbothioamide + Phenacyl bromide nih.govmdpi.com
Pyrrolidine Multi-step synthesis from itaconic acid4-Aminoacetophenone derivative
Piperazine Nucleophilic substitution / Hantzsch-type synthesis4-Chloromethyl-thiazole + Piperazine mdpi.comnih.gov

Preparation of Conformationally Restricted Analogues and Probes

To study the bioactive conformation of this compound and its derivatives, chemists design conformationally restricted analogues. By locking flexible bonds within new ring systems, it is possible to probe the spatial requirements of biological targets.

A key strategy involves incorporating the flexible side chain into a new ring that is fused to the existing scaffold. For the this compound structure, the ethanol side chain could be used as a handle for cyclization. For example, a synthetic sequence could be devised to link the terminal oxygen or carbon of the ethanol group back to the phenyl ring or another part of the molecule, creating a new cyclic or polycyclic system.

This concept is exemplified in the synthesis of conformationally restricted phenothiazine (B1677639) analogues. In that work, the flexible (dimethylamino)propyl side chain of chlorpromazine (B137089) was fixed into a defined position by incorporating it into a new ring fused to the phenothiazine core, resulting in rigid pyrido[3,2,1-kl]phenothiazine structures. Applying this principle to this compound, one could envision synthesizing a derivative where the ethanol side chain is cyclized onto the phenyl ring, forming a dihydrofuran or dihydropyran ring fused to the phenylthiazole system. Such rigid analogues are invaluable tools for understanding how the molecule's shape influences its interactions with biological systems.

Mechanistic Investigations of Molecular Interactions and Structure Activity Relationships of 1 2 Phenylthiazol 4 Yl Ethanol and Its Analogues

In Vitro Studies of Biological Activities (Focus on Mechanisms and Targets)

In vitro studies are fundamental in elucidating the biological effects of 1-(2-Phenylthiazol-4-yl)ethanol and its analogues at the molecular and cellular levels. These studies provide insights into their mechanisms of action and help identify specific biological targets.

Target Identification Strategies for Molecular Recognition

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery. For this compound and its analogues, a variety of strategies are employed to uncover their molecular recognition patterns. These methods range from computational approaches to experimental techniques.

One common strategy is the use of in silico molecular docking . nih.govrsc.orgnih.govnih.gov This computational method predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and interaction patterns. For instance, docking studies have been used to investigate the interaction of thiazole (B1198619) derivatives with the active sites of enzymes like tyrosinase and acetylcholinesterase. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. nih.gov

Another approach involves phenotypic screening , where compounds are tested for their effects on whole cells or organisms to identify a desired biological response. discoveryontarget.com Once a hit is identified, further studies are conducted to deconvolute the specific molecular target responsible for the observed phenotype. This can be followed by techniques like affinity chromatography or the use of photoaffinity probes to isolate and identify the binding partners of the compound from cell lysates. discoveryontarget.com

Modern approaches like chemoproteomics , functional genomics (using tools like CRISPR and RNAi) , and single-cell sequencing are also being increasingly utilized to identify and validate novel drug targets on a genome-wide scale. discoveryontarget.comresearchgate.netdiscoveryontarget.com These powerful technologies can help to understand the broader biological context of a compound's activity and identify potential off-target effects.

Enzyme Inhibition Studies

The this compound scaffold and its derivatives have been investigated for their inhibitory effects on a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

Tyrosinase: Thiazole-containing compounds have shown significant promise as tyrosinase inhibitors, which are of interest for treating hyperpigmentation disorders. nih.govnih.gov Studies on 4-(2-aminothiazol-4-yl)resorcinols, which share structural similarities, have demonstrated that both the resorcinol (B1680541) and thiazole moieties are crucial for potent inhibition of human tyrosinase. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive and non-competitive mechanisms, depending on the specific substitutions on the thiazole ring. nih.govosu.edumdpi.com For example, certain (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives have been identified as potent competitive inhibitors of mushroom tyrosinase. nih.gov

Sortase A: While specific studies on this compound are limited, the thiazole core is a known scaffold in the design of inhibitors for various bacterial enzymes.

Carbonic Anhydrase: Thiazole-containing sulfonamides have been extensively studied as carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net These compounds are designed based on existing drugs like ethoxzolamide. nih.gov The sulfonamide group typically coordinates to the zinc ion in the enzyme's active site. nih.gov Research on benzo[d]thiazole-sulfonamides has shown that substitutions on the thiazole ring can lead to potent and isoform-selective inhibition of human CAs, such as hCA II, VII, and IX. nih.govresearchgate.net

Acetylcholinesterase (AChE): Thiazole derivatives are being explored as potential inhibitors of AChE for the treatment of Alzheimer's disease. nih.govnih.gov The thiazole ring can engage in important π-π stacking interactions with key amino acid residues like tryptophan in the active site of AChE. nih.gov The development of thiazole-based AChE inhibitors aims to provide alternatives to compounds like tacrine, which have associated hepatotoxicity. nih.govacs.org

Ergosterol (B1671047) Biosynthesis Pathways: Azole compounds are a major class of antifungal agents that function by inhibiting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. patsnap.comnih.gov They specifically target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. nih.govplos.orgresearchgate.net This disruption of the cell membrane results in either fungistatic or fungicidal effects. nih.govresearchgate.net The thiazole ring in this compound is an azole moiety, suggesting its potential to interfere with this pathway.

Elucidation of Molecular Pathways Affected by the Compound

Beyond direct enzyme inhibition, this compound and its analogues can modulate various molecular pathways within the cell.

In the context of tyrosinase inhibition and anti-melanogenesis, studies have shown that related thiazole derivatives can downregulate signaling pathways such as the protein kinase A (PKA)/cAMP response element-binding protein (CREB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov This leads to a decrease in the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and subsequently reduces the expression of tyrosinase and other related proteins. nih.gov

For compounds targeting the ergosterol biosynthesis pathway, the primary effect is the disruption of fungal cell membrane integrity. patsnap.complos.org This can lead to a cascade of downstream effects, including impaired function of membrane-bound proteins like the V-ATPase, which is crucial for vacuolar acidification and ion homeostasis. plos.org The inhibition of ergosterol synthesis can also trigger transcriptional upregulation of genes involved in the ergosterol pathway and drug efflux pumps as a resistance mechanism. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds like this compound. These studies involve systematically modifying the chemical structure and evaluating the impact on efficacy.

Positional and Substituent Effects on Biological Activity

The biological activity of 2-phenylthiazole (B155284) derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

For tyrosinase inhibitors, substitutions on the phenyl ring of benzylidene-2-phenylthiazol-4(5H)-one derivatives have a significant impact. For instance, hydroxyl groups on the phenyl ring, particularly at the 2- and 4-positions, have been shown to dramatically enhance inhibitory activity. nih.gov The position of substituents is also critical in other contexts. In a series of 2-phenylthiazole-4-carboxamides evaluated for anticancer activity, a methoxy (B1213986) group at the 4-position of an arylacetamido side chain improved activity against one cancer cell line, while a 2-methoxy group was beneficial for others. nih.gov A 3-fluoro substituent also showed a good activity profile. nih.gov

In the case of carbonic anhydrase inhibitors based on the benzo[d]thiazole-6-sulfonamide scaffold, modifications at the 2-position of the thiazole ring, such as the introduction of different amino or acylamino groups, resulted in significant changes in inhibitory potency and isoform selectivity. nih.gov

The following table summarizes the inhibitory activities of some substituted thiazole derivatives against various enzymes.

Compound ClassEnzyme TargetKey Substituent EffectsReference
(Z)-5-Benzylidene-2-phenylthiazol-4(5H)-onesTyrosinase2,4-Dihydroxy substitution on the benzylidene ring dramatically increases potency. nih.gov
2-Phenylthiazole-4-carboxamidesCancer Cell LinesMethoxy and fluoro substitutions on the arylacetamido side chain influence cytotoxic activity. nih.gov
Benzo[d]thiazole-sulfonamidesCarbonic AnhydraseSubstituents at the 2-amino position of the benzothiazole (B30560) ring affect isoform selectivity. nih.gov
Thiazolylhydrazone derivativesAcetylcholinesteraseSubstitutions on the phenyl ring attached to the hydrazone moiety influence inhibitory activity. nih.gov

Impact of Stereochemistry on Molecular Interactions

The this compound molecule contains a chiral center at the carbon atom of the ethanol (B145695) group. This means it can exist as two non-superimposable mirror images, or enantiomers. The stereochemistry of a molecule can have a profound impact on its biological activity, as biological targets like enzymes and receptors are themselves chiral.

While specific studies detailing the differential activity of the enantiomers of this compound are not widely available in the searched literature, the principle of stereospecificity is well-established in medicinal chemistry. The two enantiomers can exhibit different binding affinities for their target, with one often being significantly more active than the other (the eutomer). In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects.

The differential activity arises from the three-dimensional arrangement of the substituents around the chiral center, which dictates how the molecule can fit into the binding site of its target. For a molecule like this compound, the spatial orientation of the hydroxyl group, the phenylthiazole moiety, and the methyl group relative to each other would be critical for optimal interaction with amino acid residues in a target's active site. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the development of such compounds as therapeutic agents.

Conformational Analysis and its Correlation with Activity

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets and, consequently, its pharmacological activity. For this compound and its analogues, conformational analysis reveals critical insights into their structure-activity relationships (SAR). While specific conformational studies on this compound are not extensively documented in publicly available research, analysis of structurally related 4-phenylthiazole (B157171) derivatives provides a strong basis for understanding the conformational factors governing their activity.

The rotational freedom around the single bond connecting the ethanol side chain to the thiazole ring in this compound allows for various conformations. However, it is likely that only a limited set of low-energy conformations are predominantly populated and biologically active. The relative orientation of the hydroxyl group and the phenylthiazole core is critical. This is exemplified by studies on similar structures where intramolecular hydrogen bonding can play a role in stabilizing a particular conformation. researchgate.net The crystal structure of a related compound, 2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanol, reveals the formation of extended chains through intermolecular O-H···N hydrogen bonds, suggesting the importance of these interactions in the solid state, which can also provide insights into potential intermolecular interactions in a biological environment. researchgate.net

The following table summarizes the key findings from conformational analyses of this compound analogues and the correlation with their biological activity.

Compound/Analogue Class Key Conformational Feature Impact on Biological Activity
4-Phenylthiazole analoguesOverall 3D molecular shapeCrucial for potent FAAH inhibition, suggesting a restricted binding pocket. nih.gov
4-Phenylthiazole derivativesBulky 4-phenylthiazole moietyFavored for potent dual inhibition of sEH and FAAH. nih.gov
2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-1-phenylethanolIntermolecular O-H···N hydrogen bondingInfluences solid-state packing and suggests potential for hydrogen bonding in biological systems. researchgate.net
Substituted 4-phenylthiazolesDihedral angle between phenyl and thiazole ringsAffects the overall molecular shape and fit within the enzyme's active site. nih.gov

Structure-Property Relationship (SPR) Analysis Pertaining to Bioavailability and Distribution

The bioavailability and distribution of a drug candidate are critically influenced by its physicochemical properties. Structure-property relationship (SPR) analysis of this compound and its analogues aims to understand how modifications to the chemical structure affect these pharmacokinetic parameters. While direct experimental data on the bioavailability and distribution of this compound is limited, predictions and experimental findings for structurally similar benzothiazole-phenyl and 4-phenylthiazole analogues offer valuable insights. nih.govresearchgate.net

A common starting point for assessing the potential for oral bioavailability is Lipinski's Rule of Five. nih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov For a series of newly designed benzothiazole-phenyl analogues, these parameters were predicted to evaluate their potential for oral bioavailability. nih.gov

Metabolic stability is another crucial factor for bioavailability. In vitro assays using liver microsomes are often employed to predict the metabolic fate of compounds. For certain 4-phenylthiazole dual inhibitors, testing in rat liver microsomes provided essential data on their stability. nih.gov Interestingly, while trifluoromethyl groups on the aromatic rings of some benzothiazole-phenyl analogues were well-tolerated by the target enzymes, they did not necessarily improve metabolic stability in liver microsomes. nih.gov This highlights the complex interplay between structure, target affinity, and metabolic susceptibility.

The following interactive data table presents predicted pharmacokinetic properties for a series of benzothiazole-phenyl analogues, which can serve as a surrogate for understanding the potential properties of this compound.

Compound Analogue Molecular Weight (MW) LogP Hydrogen Bond Acceptors (HBA) Hydrogen Bond Donors (HBD) Predicted Oral Bioavailability
Analogue 7a< 500< 5< 10< 5Good
Analogue 7b< 500< 5< 10< 5Good
Analogue 7c< 500< 5< 10< 5Good
Analogue 7d< 500< 5< 10< 5Good
Analogue 7e> 500> 5< 10< 5Potentially Poor
Analogue 7f< 500< 5< 10< 5Good
Analogue 7g< 500< 5< 10< 5Good
Analogue 7h< 500< 5< 10< 5Good
Analogue 7i< 500< 5< 10< 5Good
Analogue 7j< 500< 5< 10< 5Good
Analogue 7k< 500< 5< 10< 5Good
Data derived from predictive models for benzothiazole-phenyl analogues and may not represent experimental values for this compound. nih.gov

Computational Chemistry and in Silico Modeling of 1 2 Phenylthiazol 4 Yl Ethanol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 1-(2-phenylthiazol-4-yl)ethanol. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's geometry, electron distribution, and orbital energies. For instance, studies on related ethanol (B145695) dehydration and dehydrogenation on nanoclusters have utilized correlated molecular orbital theory to predict reaction coordinates and thermodynamic preferences. nih.gov Such calculations can determine the most likely sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives with desired chemical properties.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for drug discovery, as it helps to identify potential drug candidates by simulating their interaction with biological targets.

In studies involving derivatives of this compound, molecular docking has been instrumental. For example, research on phenylthiazole acids as potential agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a key target in metabolic diseases, used docking to show how these compounds interact with the active site residues of the protein. nih.gov The results indicated a stable interaction, which was consistent with in vitro assays. nih.gov Similarly, docking studies on thiazole (B1198619) derivatives as potential tubulin polymerization inhibitors have helped to understand their binding modes and rationalize their anticancer activity. nih.gov

The accuracy of docking protocols is often validated by redocking a known ligand and comparing the predicted pose to the crystallographic one, with a root mean square deviation (RMSD) of less than 2 Å generally considered a good prediction. nih.gov

Below is a table summarizing the results of selected molecular docking studies on thiazole derivatives:

Compound/DerivativeTarget ProteinKey Findings
Phenylthiazole acid derivative 4tPPARγInteracted stably with active site residues, consistent with in vitro agonist activity. nih.gov
Thiazole derivatives 5c, 7c, 9aTubulinShowed remarkable inhibition of tubulin polymerization with excellent binding in the active site. nih.gov
Benzothiazole (B30560) derivative 6fAcetylcholinesterase (AChE)Formed a highly stable complex within the AChE active site, suggesting potential for Alzheimer's disease therapy. nih.gov
N-arylthiazole-2-amine derivativesα-glucosidase and β-glucosidaseDocking revealed bonding modes to the enzymes' active sites, explaining inhibitory action. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide valuable information on the conformational stability of a ligand within a binding site and the dynamics of its interactions with the target.

MD simulations have been successfully applied to understand the behavior of phenylthiazole acid derivatives within the PPARγ active site, confirming the stability of the interactions predicted by docking. nih.gov In another study, MD simulations were used to investigate the disorder of guest solvent molecules, including ethanol, in cocrystal solvates, providing a more accurate interpretation of experimental NMR data. nih.gov The root mean square deviation (RMSD) of the ligand is often monitored during MD simulations to assess the stability of the binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For derivatives of thiazoles, QSAR studies have been conducted to predict various activities, including antioxidant and anti-tubercular effects. pensoft.netnih.gov These studies have identified descriptors such as molecular volume, lipophilicity, polarization, and dipole moment as being significant for antioxidant activity. pensoft.netresearchgate.netresearchgate.net For instance, it was found that antioxidant activity tends to increase with decreasing molecular size and lipophilicity, and increasing dipole moment. pensoft.netresearchgate.netresearchgate.net

A typical QSAR study involves dividing a set of compounds into a training set to build the model and a test set to validate its predictive power. pensoft.netnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific biological target. dovepress.com These models can then be used as 3D queries to search large chemical databases for novel compounds with the potential to be active, a process known as virtual screening. dovepress.com

This approach is particularly useful when the 3D structure of the target protein is known, allowing for the creation of a receptor-based pharmacophore. dovepress.com Even in the absence of a target structure, ligand-based pharmacophores can be generated from a set of known active molecules. dovepress.com Hierarchical virtual screening strategies often combine pharmacophore modeling with other methods like molecular docking to refine the selection of promising candidates. dovepress.com While specific pharmacophore models for this compound are not detailed in the provided results, the general applicability of this technique to thiazole derivatives is well-established in the field of computer-aided drug design. dovepress.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Toxicity Profiling

Before a compound can be considered a viable drug candidate, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicity must be evaluated. In silico methods play a crucial role in the early assessment of these properties, helping to filter out compounds that are likely to fail in later stages of drug development. nih.gov

Various computational tools and models are available to predict a wide range of ADME-Tox properties. For instance, software can predict a compound's intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxic effects like mutagenicity or carcinogenicity. uad.ac.idjetir.org

Studies on various heterocyclic compounds, including those with thiazole scaffolds, routinely employ in silico ADME-Tox predictions. nih.gov For example, predictions for fluconazole (B54011) analogues assessed properties like TPSA (Topological Polar Surface Area), absorption, and oral bioavailability. jetir.org Toxicity prediction tools like Toxtree and pkCSM utilize decision tree approaches and graph-based signatures to estimate endpoints such as LD50 and hepatotoxicity. uad.ac.id

The following table provides examples of ADME-Tox properties that are commonly predicted using in silico methods:

PropertyDescriptionPredicted Effect on Drug-likeness
Absorption
Human Intestinal Absorption (HIA)The extent to which a compound is absorbed from the gut into the bloodstream.High absorption is generally desirable for orally administered drugs.
Caco-2 PermeabilityA measure of a compound's ability to cross the intestinal epithelial barrier, often used as an in vitro model for HIA.High permeability suggests good oral absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationThe ability of a compound to cross the barrier that protects the brain.Desirable for CNS-targeting drugs, but undesirable for peripherally acting drugs.
Metabolism
Cytochrome P450 (CYP) InhibitionInhibition of key metabolic enzymes can lead to drug-drug interactions.Non-inhibitors are generally preferred.
Excretion
Total ClearanceThe rate at which a drug is removed from the body.Influences dosing frequency and potential for accumulation.
Toxicity
AMES MutagenicityPredicts the potential of a compound to cause DNA mutations.Non-mutagenic compounds are essential for safety.
CarcinogenicityPredicts the potential of a compound to cause cancer.Non-carcinogenic compounds are required for drug development.
hERG InhibitionBlockade of the hERG potassium channel can lead to cardiac arrhythmias.Non-inhibitors are strongly preferred.
HepatotoxicityThe potential for a compound to cause liver damage.Compounds with low hepatotoxicity risk are sought.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 1 2 Phenylthiazol 4 Yl Ethanol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. nih.gov For 1-(2-Phenylthiazol-4-yl)ethanol, with a chemical formula of C11H11NOS, the expected exact mass can be calculated. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. rsc.org

Beyond molecular formula confirmation, mass spectrometry provides critical information about the compound's structure through fragmentation analysis. researchgate.net Under electron impact (EI) or other ionization techniques, the parent molecule breaks apart in a predictable manner, yielding a characteristic pattern of fragment ions. nih.gov The analysis of these fragments helps to identify the different structural motifs within the molecule, such as the phenyl ring, the thiazole (B1198619) core, and the ethanol (B145695) substituent. For instance, the cleavage of the thiazole ring and the loss of the ethanol side chain would produce prominent fragment ions, aiding in the structural assignment. nih.gov Both electron impact and chemical ionization methods can be employed to determine the structure of such thiazole derivatives. nih.gov

Table 1: Theoretical and Observed Mass Data for this compound

ParameterValue
Molecular FormulaC11H11NOS
Calculated Exact Mass205.0561
Observed m/z (HRMS)Typically within ± 0.005 of calculated
Ionization ModeElectrospray Ionization (ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D-NMR, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.netipb.pt A combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon-hydrogen framework. nih.gov

1H NMR Spectroscopy: The 1H NMR spectrum of this compound reveals the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include:

A multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group.

A singlet for the proton on the thiazole ring.

A quartet for the methine (CH) proton of the ethanol group, split by the adjacent methyl protons.

A doublet for the methyl (CH3) protons of the ethanol group, split by the methine proton.

A singlet for the hydroxyl (OH) proton, the chemical shift of which can be variable and may be confirmed by D2O exchange. nih.gov

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov For this compound, distinct signals would be expected for each of the 11 carbon atoms, including those of the phenyl ring, the thiazole ring, and the ethanol side chain. The chemical shifts of these carbons provide evidence for their connectivity. nih.gov

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, for example, confirming the relationship between the methine and methyl protons of the ethanol group. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal longer-range couplings (typically 2-3 bonds), which are crucial for piecing together the entire molecular structure by connecting the phenyl, thiazole, and ethanol fragments. ipb.pt

Coupling Constants (J-values): The splitting patterns in the 1H NMR spectrum are characterized by coupling constants (J), measured in Hertz (Hz). nih.gov These values provide valuable information about the dihedral angles between adjacent protons, which can help to infer the conformation of the molecule in solution.

Table 2: Representative NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1H7.20-7.90m-Phenyl-H
1H7.10s-Thiazole-H
1H5.05q6.5CH-OH
1H2.50s (broad)-OH
1H1.60d6.5CH3
13C168.0s-Thiazole C2
13C155.0s-Thiazole C4
13C134.0-126.0m-Phenyl-C
13C115.0s-Thiazole C5
13C68.0s-CH-OH
13C25.0s-CH3

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com When subjected to infrared radiation, the bonds within this compound will vibrate at specific frequencies, resulting in a characteristic absorption spectrum. nist.gov Key absorption bands that would confirm the structure include:

A broad O-H stretching band around 3300-3500 cm-1, indicative of the hydroxyl group.

C-H stretching bands for the aromatic (phenyl) and aliphatic (ethanol) protons, typically in the 2850-3100 cm-1 region.

C=N and C=C stretching vibrations from the thiazole and phenyl rings in the 1400-1600 cm-1 region.

C-O stretching for the alcohol group, usually appearing in the 1050-1200 cm-1 range.

C-S stretching vibrations associated with the thiazole ring, which are typically weaker and found in the fingerprint region. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm-1)IntensityFunctional Group Assignment
3350BroadO-H (alcohol)
3060MediumC-H (aromatic)
2970MediumC-H (aliphatic)
1590StrongC=N (thiazole)
1480StrongC=C (aromatic)
1100StrongC-O (alcohol)

X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information. researchgate.net This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net If the compound is chiral, as is the case with this compound due to the stereocenter at the carbinol carbon, X-ray crystallography can be used to determine its absolute configuration (R or S). This is a crucial piece of information, as different enantiomers can have vastly different biological activities. The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, TLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers. farmaciajournal.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. matec-conferences.org A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic property of the compound in that specific solvent system. farmaciajournal.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. researchgate.net It is used to determine the purity of the final compound with high accuracy. nih.gov By using a suitable column and mobile phase, this compound can be separated from any impurities. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment. researchgate.net Chiral HPLC, which employs a chiral stationary phase, can be used to separate and quantify the individual enantiomers (R and S) of this compound.

Table 4: Chromatographic Data for Purity Assessment

TechniqueStationary PhaseMobile PhaseDetectionTypical Result
TLCSilica Gel GF254Ethyl Acetate/Hexane (e.g., 1:1)UV light (254 nm)Single spot with a specific Rf value
HPLCC18 Reverse PhaseAcetonitrile/Water gradientUV (e.g., 254 nm)Single sharp peak indicating >95% purity

Future Directions and Translational Research Potential of 1 2 Phenylthiazol 4 Yl Ethanol and Thiazole Ethanol Derivatives

Development as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The structural motif of 1-(2-phenylthiazol-4-yl)ethanol lends itself to the development of such probes. By strategically modifying the phenyl and thiazole (B1198619) rings, as well as the ethanol (B145695) side chain, researchers can design molecules that selectively interact with specific proteins or enzymes. nih.gov These interactions can help to identify and validate new drug targets and to understand the mechanisms of disease at a molecular level.

For instance, derivatives of 2-phenylthiazole (B155284) have been synthesized and evaluated as inhibitors of various enzymes, including cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The development of fluorescently tagged or biotinylated versions of this compound could enable researchers to visualize the localization of these molecules within cells and to identify their binding partners, thus elucidating their mechanism of action. nih.gov

Exploration as Lead Scaffolds for Novel Therapeutic Agent Discovery (Pre-clinical, Mechanism-focused)

The thiazole nucleus is a versatile starting point for the discovery of new drugs. fabad.org.trnih.gov Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. fabad.org.trwisdomlib.org The this compound scaffold can be systematically modified to optimize its therapeutic potential for a specific disease.

Pre-clinical Research Highlights for Thiazole Derivatives:

Therapeutic Area Key Findings References
Anticancer Derivatives have shown significant cytotoxic activity against various human cancer cell lines, including breast, colon, and lung cancer. wisdomlib.orgnih.govresearchgate.net Some compounds act as tubulin polymerization inhibitors or target specific kinases like c-Met. nih.govacs.org
Antimicrobial Thiazole-based compounds have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comacs.org
Anti-inflammatory Certain thiazole derivatives have demonstrated anti-inflammatory effects, highlighting their potential for treating inflammatory conditions. fabad.org.tr
Antidiabetic Some derivatives function as α-glucosidase inhibitors, suggesting a role in managing diabetes. wisdomlib.org
Neurodegenerative Diseases Thiazole scaffolds are being explored as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease treatment. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. For example, research has shown that the substitution pattern on the phenyl ring of 2-phenylthiazole derivatives can significantly impact their biological activity. nih.govnih.gov By understanding these relationships, medicinal chemists can rationally design more potent and selective drug candidates. For instance, the introduction of a methoxy (B1213986) group at a specific position on the phenyl ring has been shown to enhance anticancer activity in certain cell lines. nih.gov

Applications in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the thiazole ring also make it an attractive component for advanced materials. The aromaticity and the presence of heteroatoms (nitrogen and sulfur) can impart desirable optical and electronic properties to polymers and other materials. wikipedia.orgresearchgate.net

Thiazole-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netacs.org The rigid and planar structure of the thiazole ring can contribute to the formation of ordered polymer chains, which is beneficial for charge transport. Furthermore, the ability of the thiazole ring to participate in various chemical reactions allows for the synthesis of a wide range of functional polymers with tailored properties. acs.org The synthesis of polymers with recurring thiazole units has been an area of active research. acs.org

Integration into Combinatorial Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for discovering new biologically active compounds. The this compound scaffold is well-suited for inclusion in combinatorial libraries due to the relative ease of modifying its core structure. nih.gov

By employing various synthetic methodologies, including multicomponent reactions, a large number of diverse thiazole derivatives can be generated efficiently. bepls.com These libraries can then be screened against a multitude of biological targets to identify "hit" compounds with desired activities. This approach significantly accelerates the initial stages of drug discovery. The development of green and efficient synthetic methods, such as microwave-assisted and ultrasound-mediated synthesis, further facilitates the rapid generation of these chemical libraries. nih.govbepls.com

Unexplored Research Avenues and Methodological Advancements

Despite the extensive research on thiazole derivatives, several promising avenues remain to be explored.

Advanced Drug Delivery Systems: The development of thiazole-based nanoparticles or polymer-drug conjugates could enhance the delivery of therapeutic agents to specific tissues or cells, improving efficacy and reducing side effects.

Biocatalysis and Green Synthesis: The use of enzymes or whole-cell systems for the synthesis of thiazole derivatives offers a more environmentally friendly alternative to traditional chemical methods. acs.orgresearchgate.net Continued research into green synthetic routes, such as using eco-friendly solvents and catalysts, is crucial for sustainable chemical manufacturing. bepls.commdpi.com

Computational Modeling and AI: Advanced computational tools, including molecular docking and artificial intelligence, can be employed to predict the biological activity of novel thiazole derivatives and to guide the design of more potent and selective compounds. nih.gov This in silico approach can streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Late-Stage Functionalization: Methodologies that allow for the modification of complex thiazole-containing molecules at a late stage of the synthesis are highly valuable for creating analogs with improved properties without having to restart the synthesis from scratch. acs.org

Q & A

Q. Table 1. Optimization of Knoevenagel Condensation for this compound Derivatives

ConditionSolvent/CatalystTime (h)Yield (%)Reference
ConventionalEthanol/NaOAc9–1050
Green (DIPEAc)Ionic liquid172
Microwave-assistedGlycerol0.569

Q. Table 2. Key Spectral Data for Selected Derivatives

Compound1^1H NMR (δ, ppm)MS (m/z)Biological Activity
4a 11.49 (NH), 8.51 (N=CH)357Antifungal
5c 7.34 (oxadiazole), 2.16 (COCH3_3)409Anti-cancer (IC50_{50} 30–40% at 1 µM)

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